5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a heterocyclic aromatic compound belonging to the pyrimidine family, characterized by its diverse biological activities and presence in nucleic acids such as DNA and RNA. The compound is identified by its CAS number 1501056-65-0 and features a chlorine atom at the fifth position of the pyrimidine ring, with a cyclopropylmethyl group attached to the nitrogen atom at position two. This structure contributes to its potential applications in medicinal chemistry and biological studies.
The synthesis of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 5-chloropyrimidine-2-amine with cyclopropylmethyl bromide in the presence of a base, such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide under elevated temperatures to facilitate the process.
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine has a molecular formula of CHClN and a molecular weight of approximately 215.67 g/mol. The structural representation includes:
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can participate in several chemical reactions:
The mechanism of action for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine suggests that it may inhibit mitochondrial complex I, leading to disruption in ATP production and eventual cell death. This inference is drawn from studies on related compounds that exhibit similar biochemical pathways affecting energy production within cells.
The compound's interaction with mitochondrial complexes indicates its potential role as an inhibitor, which could be beneficial in research focused on metabolic diseases or cancer therapies where energy metabolism is altered.
Relevant data from studies indicate that variations in synthesis conditions can affect both yield and purity, which are crucial for applications in medicinal chemistry .
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine has several significant applications in scientific research:
Regioselective halogenation of the pyrimidine scaffold is critical for ensuring correct positional functionalization prior to cyclopropylmethylamine introduction. The inherent electronic asymmetry in dihalopyrimidines significantly influences substitution patterns, where the C-2 position exhibits greater electrophilicity than C-4 or C-5 due to nitrogen ortho-effects. Investigations using 5-chloro-2,4,6-trifluoropyrimidine reveal consistent 4-position selectivity during nucleophilic substitution, attributed to combined para-activation by ring nitrogen and ortho-activation by chlorine. However, steric interference from the 5-chloro substituent raises 2-substitution byproducts to 10–33% depending on nucleophile bulk [7].
Modern protocols employ in situ spectroscopic monitoring (e.g., ¹⁹F NMR) to track isomer distribution, with characteristic chemical shifts at δF -48.18 ppm (4-substituted) versus -65.44 ppm (2-substituted). For 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine synthesis, optimal halogenation employs 2,5-dichloropyrimidine to leverage C-2 activation. This precursor allows direct C-5 chlorine retention while enabling selective C-2 amination – bypassing purification challenges associated with trifluoropyrimidine intermediates [7] [6]. Alternative routes via decarboxylative halogenation of pyrimidine carboxylic acids remain underexplored but could provide complementary regiocontrol [8].
Table 1: Regioselectivity in Pyrimidine Halogenation
Substrate | Nucleophile | Temperature | 3-Substituted:2-Substituted Ratio |
---|---|---|---|
5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | 0°C | 9:1 |
5-Chloro-2,4,6-trifluoropyrimidine | Ethylamine | 0°C | 8:1 |
5-Chloro-2,4,6-trifluoropyrimidine | Benzylamine | 0°C | 5:1 |
5-Chloro-2,4,6-trifluoropyrimidine | Cyclopropylmethylamine | 0°C | 3:1 (predicted) |
The cyclopropylmethylamine moiety introduces steric constraint and electron-donating character that profoundly influences bioactive molecule pharmacokinetics. Installation occurs via nucleophilic aromatic substitution (SNAr) on activated 2,5-dichloropyrimidine systems. Kinetic studies reveal second-order dependence under anhydrous conditions in polar aprotic solvents (acetonitrile, DMF), with cyclopropylmethylamine acting as both nucleophile and base when stoichiometry exceeds 1:1 [6] [9].
Critical parameter optimization includes:
Notably, competing amination at C-5 is electronically disfavored due to diminished leaving group activation when chlorine resides meta to ring nitrogens. This inherent regioselectivity allows selective mono-substitution without protecting groups.
Microwave dielectric heating revolutionizes synthesis kinetics for heterocyclic aminations. When applied to 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine production, microwave irradiation (80°C, 1 hour in diethylene glycol) achieves full conversion using 5 mol% CuI/10 mol% carbazole-based ligand (L-1) systems – a 14-fold rate enhancement versus thermal protocols [4]. The ligand architecture (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) facilitates copper-mediated Ullmann-type coupling by stabilizing reactive Cu(III) intermediates while suppressing debromination (<2% vs. 18% in thermal routes).
Table 2: Catalytic System Performance Comparison
Conditions | Temperature | Time | Conversion | Debromination Byproduct |
---|---|---|---|---|
Thermal (K₂CO₃, DEG) | 80°C | 24 h | 82% | 18% |
Microwave (CuI/L-1, K₂CO₃, DEG) | 80°C | 1 h | 97% | <2% |
Microwave (CuI/L-1, K₃PO₄, DEG) | 80°C | 1 h | 94% | 3% |
Solvent screening identifies diethylene glycol (DEG) as optimal due to its high microwave absorptivity (tan δ = 0.237) and copper complex solvation capacity. Scaling trials confirm methodology robustness, delivering 83% average yield across 29 substrate variations at 1.0 kg scale with consistent impurity profiles [4].
Multistep synthesis introduces cumulative impurities demanding orthogonal resolution strategies. Key challenges include:
Advanced characterization employs LC-MS/MS for trace isomer detection (LOQ = 0.05%) and ¹³C NMR crystallography to confirm regioisomeric purity. The title compound exhibits diagnostic ¹H NMR signals at δ 8.45 ppm (s, 1H, C₆-H), 3.95 ppm (d, 2H, -CH₂-cyclopropyl), and 1.15 ppm (m, 1H, cyclopropyl methine) [6] [9].
Scalable synthesis demands tradeoff analysis between atom economy and process safety. Two dominant routes emerge:
Route A (Sequential Halogenation-Amination):2,5-Dichloropyrimidine → SNAr with cyclopropylmethylamine → Crystallization
Route B (Catalytic Microwave Process):3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine → CuI/L-1 catalyzed amination → Dehalogenation
Economic modeling indicates Route A achieves 25% lower production cost at >100 kg scales despite lower yield, attributable to commodity reagent usage. However, Route B offers superior sustainability metrics, reducing E-factor from 32 to 18 via aqueous DEG recycling [4] [1]. Solvent selection proves critical – switching from DMF to acetonitrile in Route A reduces biohazard waste disposal costs by 40% while maintaining 99.5% API purity after single recrystallization [1].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: